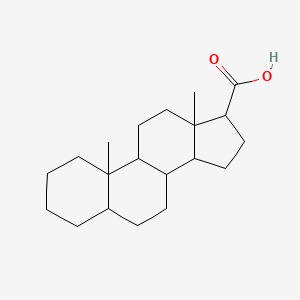
Phosphinous acid, dipropyl-, propyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinous acid, dipropyl-, propyl ester is an organophosphorus compound with the chemical formula C9H21O2P. It is a type of ester derived from phosphinous acid and is known for its unique chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, materials science, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Phosphinous acid, dipropyl-, propyl ester can be synthesized through the esterification of phosphinous acid with propyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
Phosphinous acid+Propyl alcohol→Phosphinous acid, dipropyl-, propyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the ester.
化学反応の分析
Types of Reactions
Phosphinous acid, dipropyl-, propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield phosphinous acid and propyl alcohol.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phosphinous acid and propyl alcohol.
Oxidation: Phosphonic acid derivatives.
Substitution: Depending on the nucleophile, different substituted phosphinous acid esters can be formed.
科学的研究の応用
Phosphinous acid, dipropyl-, propyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of phosphinous acid, dipropyl-, propyl ester involves its reactivity with various chemical species. In biological systems, it may interact with enzymes and proteins, potentially inhibiting or modifying their activity. The ester can also undergo hydrolysis, releasing phosphinous acid, which can further participate in biochemical pathways.
類似化合物との比較
Phosphinous acid, dipropyl-, propyl ester can be compared with other similar organophosphorus compounds, such as:
Phosphonic acid esters: These compounds have similar reactivity but differ in their oxidation state and functional groups.
Phosphoric acid esters: These esters are more oxidized and have different chemical properties and applications.
Phosphine oxides: These compounds are structurally related but have different reactivity and uses.
This compound is unique due to its specific ester functional group and the presence of propyl chains, which influence its reactivity and applications.
特性
CAS番号 |
6418-60-6 |
|---|---|
分子式 |
C9H21OP |
分子量 |
176.24 g/mol |
IUPAC名 |
propoxy(dipropyl)phosphane |
InChI |
InChI=1S/C9H21OP/c1-4-7-10-11(8-5-2)9-6-3/h4-9H2,1-3H3 |
InChIキー |
OXOPEOMQSCOBNZ-UHFFFAOYSA-N |
正規SMILES |
CCCOP(CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




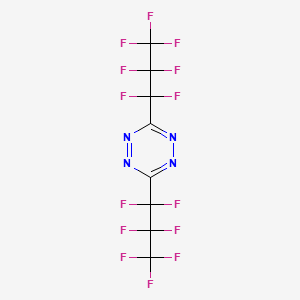

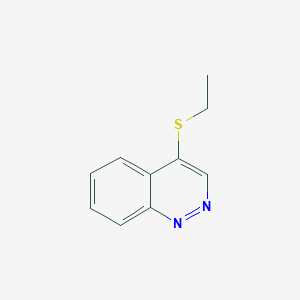
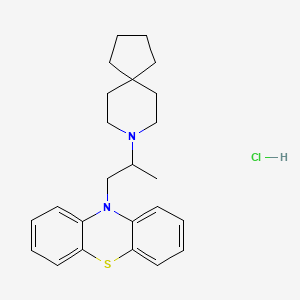
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)
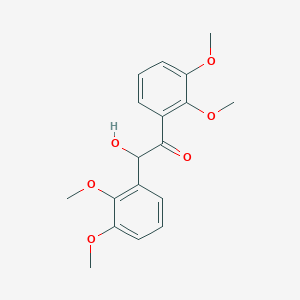
![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
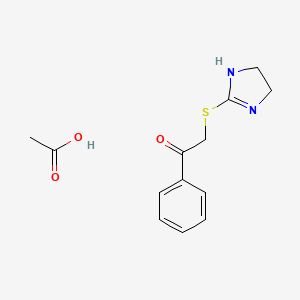
![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
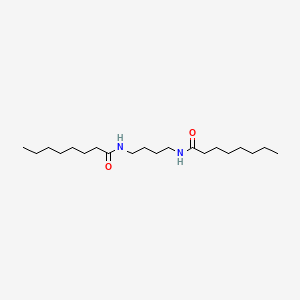
![N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline](/img/structure/B14731151.png)
